

Physical and chemical properties of phenylboronic acid derivatives

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Compound of Interest

Compound Name: (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

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An In-Depth Technical Guide to the Physical and Chemical Properties of Phenylboronic Acid Derivatives

Introduction: The Versatility of the Phenylboronic Acid Moiety

Phenylboronic acid (PBA) and its derivatives represent a class of organoboron compounds that have transitioned from niche reagents to indispensable tools across chemical and biomedical sciences. Characterized by a phenyl ring attached to a boronic acid group $[-B(OH)_2]$, these molecules possess a unique combination of stability, reactivity, and molecular recognition capabilities.^[1] Their importance is underscored by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Beyond synthesis, the Lewis acidic nature of the boron atom and its reversible covalent interaction with diols have propelled phenylboronic acids into the forefront of drug development, diagnostics, and materials science.^{[2][3]} They are integral to the design of glucose sensors, targeted drug delivery systems, and potent enzyme inhibitors.^{[4][5]} This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical and chemical properties that underpin the remarkable versatility of this molecular class. We will delve into the causality behind their behavior, offering field-proven insights into their application and characterization.

Part I: Core Physicochemical Properties

The utility of any chemical entity in a biological or synthetic context is fundamentally governed by its physical properties. For phenylboronic acid derivatives, properties such as solubility, acidity, and solid-state structure dictate their handling, formulation, and mechanism of action.

Solubility Profile

The solubility of a phenylboronic acid derivative is critically dependent on both the solvent and the substituents on the phenyl ring. Unsubstituted phenylboronic acid is a white to off-white crystalline powder.^[2] It exhibits moderate solubility in water (approximately 10 g/L at 20°C) and is soluble in polar organic solvents like diethyl ether, ethanol, and acetone, but poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.^{[6][7][8]}

The introduction of substituents can dramatically alter this profile. For instance, polar groups like carboxylates can increase aqueous solubility, a desirable trait for improving the pharmacokinetic properties of drug candidates.^{[4][9]} Conversely, converting the boronic acid to a boronic ester, such as a pinacol ester, significantly enhances solubility in organic solvents, which is often exploited in synthetic protocols.^[7]

Table 1: Solubility of Phenylboronic Acid in Various Solvents

Solvent	Solubility Description	Reference
Water	10 g/L (20°C)	[6]
Diethyl Ether	Soluble	[6]
Methanol	Easily soluble	[2]
Acetone	High solubility	[7]
Chloroform	Moderate solubility	[7]
Methylcyclohexane	Very low solubility	[7]

| Hexanes | Poorly soluble |[8] |

Experimental Protocol: Assessing Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the water solubility of a phenylboronic acid derivative. The principle relies on achieving saturation equilibrium and then quantifying the dissolved substance.

Methodology:

- **Preparation:** Add an excess amount of the solid phenylboronic acid derivative to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass flask. Rationale: Using a buffer relevant to physiological conditions is crucial for drug development applications.
- **Equilibration:** Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle for at least 24 hours. To ensure complete separation of undissolved solid, centrifuge the samples at high speed. Rationale: Incomplete separation of solid is a primary source of error, leading to overestimated solubility.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
- **Validation:** The process should be repeated at least in triplicate. The presence of solid starting material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Acidity (pKa) and pH-Dependent Speciation

A defining characteristic of boronic acids is their nature as mild Lewis acids, not Brønsted-Lowry acids.^{[1][6]} The boron atom, being sp²-hybridized, possesses a vacant p-orbital, making it electron-deficient.^{[8][10]} In aqueous solution, it accepts a hydroxide ion to form a more stable, negatively charged tetrahedral boronate species.^{[1][11]} This equilibrium is fundamental to nearly all of its biological and sensing applications.

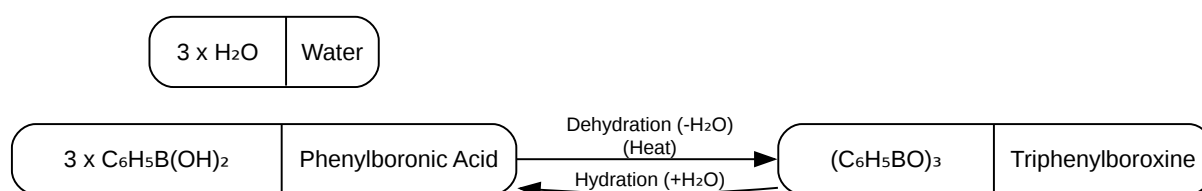
The pKa of phenylboronic acid is approximately 8.8.[6] At a pH below its pKa, the neutral, trigonal planar form predominates. At a pH above the pKa, the anionic, tetrahedral boronate form becomes dominant.[1] This structural and electronic transition is crucial; the tetrahedral form is the species that readily forms stable cyclic esters with cis-diols, such as those found in sugars and glycoproteins.[2][11] The pKa can be tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. Electron-withdrawing groups lower the pKa, enabling diol binding at physiological pH (around 7.4), a key strategy in the design of glucose sensors.[5][12]

Caption: pH-dependent equilibrium of phenylboronic acid.

Crystallography and Solid-State Properties

In the solid state, phenylboronic acid exists as a planar molecule with C_{2v} symmetry.[6] X-ray crystallography has revealed that molecules form dimeric units through intermolecular hydrogen bonds between their hydroxyl groups.[13][14] These dimers are further interconnected into an extended hydrogen-bonded network.[6][8] This extensive hydrogen bonding contributes to its relatively high melting point of 216-219°C.[2]

A common and often confounding property of boronic acids is their propensity to dehydrate, especially upon heating or in dry air, to form a cyclic trimeric anhydride known as a boroxine.[6] [15] This is a reversible process, and the presence of boroxine can complicate quantification and reactivity studies. It is crucial for researchers to be aware of this equilibrium, as commercially available boronic acids often contain varying amounts of the corresponding boroxine.



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Caption: Reversible dehydration of phenylboronic acid to its boroxine.

Spectroscopic Characterization

Standard spectroscopic techniques are routinely used to confirm the identity and purity of phenylboronic acid derivatives.

- **^{11}B NMR Spectroscopy:** This is a particularly powerful tool for studying boronic acids. The chemical shift in ^{11}B NMR is highly sensitive to the hybridization state of the boron atom. The sp^2 -hybridized trigonal acid typically appears as a broad peak around 27-30 ppm, while the sp^3 -hybridized tetrahedral boronate or boronate ester appears significantly upfield, around 5-9 ppm.[\[16\]](#) This allows for direct observation of the acid-boronate equilibrium and diol binding.[\[16\]](#)
- **^1H and ^{13}C NMR Spectroscopy:** These techniques provide standard information about the phenyl and substituent protons and carbons. The signals for the hydroxyl protons are often broad and may not be observed depending on the solvent and concentration.[\[17\]](#)[\[18\]](#)
- **FT-IR Spectroscopy:** The infrared spectrum shows characteristic absorptions for the O-H stretch (a broad band around $3200\text{-}3400\text{ cm}^{-1}$), B-O stretch (around 1350 cm^{-1}), and C-B stretch.[\[17\]](#)[\[18\]](#)
- **UV-Vis Spectroscopy:** Phenylboronic acids exhibit UV absorption characteristic of the phenyl group. This property can be exploited to monitor reactions, such as the formation of boronate esters with catechols, which often leads to a shift in the absorption maximum.[\[19\]](#)

Part II: Chemical Properties and Reactivity

The chemical reactivity of phenylboronic acids is dominated by the unique characteristics of the C-B bond and the Lewis acidity of the boron center.

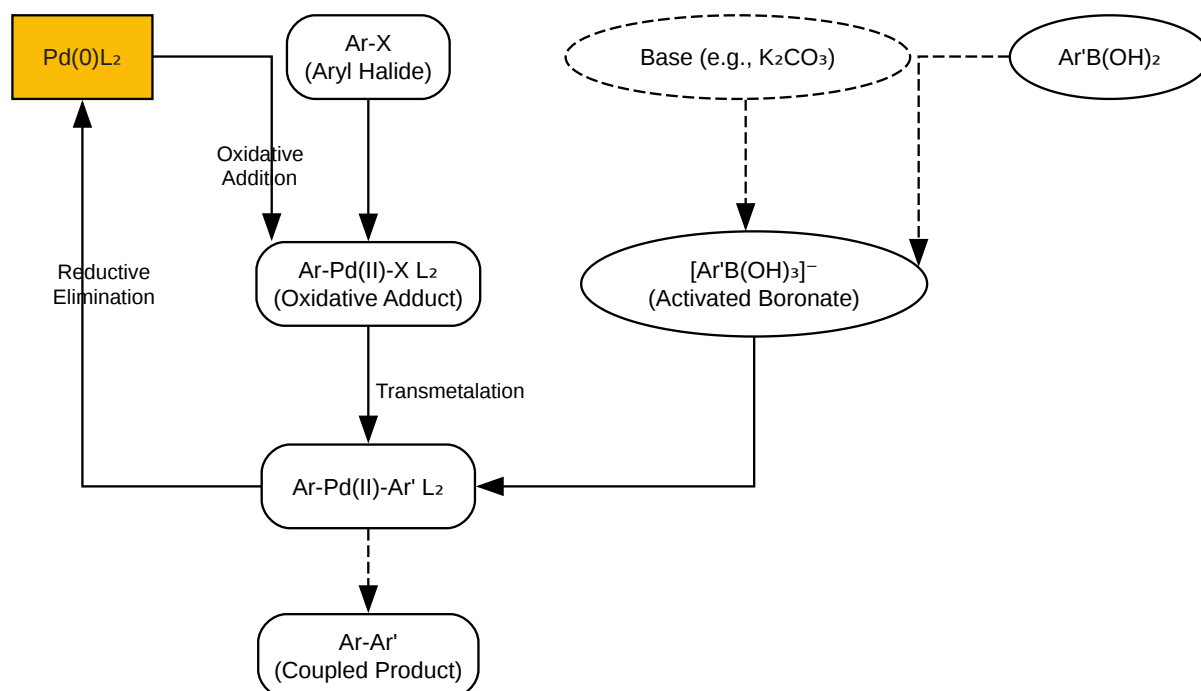
Boronic Acid-Diol Interactions

The most exploited reaction in a biological context is the reversible formation of cyclic boronate esters with compounds containing 1,2- or 1,3-diol moieties.[\[2\]](#)[\[3\]](#) This interaction is the foundation for glucose sensing and targeted drug delivery. The reaction is highly pH-dependent, with ester formation favored at pH values above the boronic acid's pK_a , where the tetrahedral boronate anion is the reactive species.[\[11\]](#) The stability of the resulting ester depends on the structure and stereochemistry of the diol; for example, fructose forms a more

stable complex with PBA than glucose does.[11] This selectivity is a key principle in the design of specific carbohydrate sensors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide (or triflate). This reaction forms a new carbon-carbon bond and is one of the most robust and widely used methods for synthesizing biaryls, which are common motifs in pharmaceuticals.[1][6] The phenylboronic acid acts as the source of the phenyl group. The reaction requires a base to activate the boronic acid, forming a boronate species that undergoes transmetalation with the palladium catalyst more readily. The compatibility of the boronic acid functional group with many other organic substituents makes this reaction exceptionally versatile.[2]



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